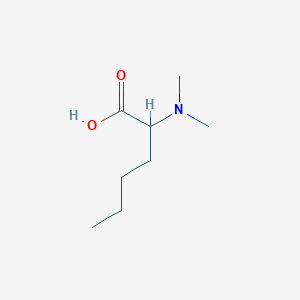

2-(Dimethylamino)hexanoic acid

Description

Nomenclature and Stereoisomeric Forms of 2-(Dimethylamino)hexanoic acid

The systematic and common nomenclature of this compound reflects its chemical structure. According to the International Union of Pure and Applied Chemistry (IUPAC), the compound is named 2-amino-6-(dimethylamino)hexanoic acid . nih.gov It is also recognized by other names and identifiers, which are detailed in the table below. A common synonym for this compound is Nε,Nε-dimethyllysine, highlighting its relationship to the essential amino acid lysine (B10760008).

The presence of a chiral center at the second carbon atom (the α-carbon) means that this compound can exist as two distinct stereoisomers: (S)-2-amino-6-(dimethylamino)hexanoic acid and (R)-2-amino-6-(dimethylamino)hexanoic acid. chemicalbook.com These enantiomers are mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules. The hydrochloride salt of the (S)-isomer is a commercially available form of the compound.

Table 1: Nomenclature and Identifiers for this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 2-amino-6-(dimethylamino)hexanoic acid nih.gov |

| Synonyms | Ne,Ne dimethyllysine, N6,N6-dimethyl-DL-lysine nih.gov |

| Molecular Formula | C8H18N2O2 nih.gov |

| Molecular Weight | 174.24 g/mol nih.gov |

| CAS Number | 19728-74-6 nih.gov |

| InChIKey | XXEWFEBMSGLYBY-UHFFFAOYSA-N nih.gov |

Contextual Significance within the Domain of ω-Dimethylamino Acids

This compound belongs to the class of ω-dimethylamino acids, which are characterized by a dimethylamino group at the terminal (ω) position of an alkyl chain attached to an amino acid core. The members of this class are investigated for their utility in various chemical applications, particularly in peptide chemistry and drug delivery.

A key area of research for ω-dimethylamino acids is their use as derivatizing agents for peptides in mass spectrometry. acs.org The presence of the dimethylamino group can influence the fragmentation patterns of peptides during tandem mass spectrometry, which can be leveraged for quantitative proteomics. acs.org A study investigating a series of linear ω-dimethylamino acids, from 2-(dimethylamino)acetic acid to 6-(dimethylamino)hexanoic acid, found that the length of the alkyl chain plays a crucial role in the fragmentation behavior of derivatized peptides. acs.org Specifically, a separation of five methylene (B1212753) groups between the terminal dimethylamino group and the amide bond formed upon derivatization was found to be significant. acs.org

Furthermore, derivatives of ω-amino acids, in general, have been explored as transdermal penetration enhancers. cuni.cz For instance, dodecyl 6-(dimethylamino)hexanoate (DDAK), an ester of this compound, has shown potential as a skin absorption enhancer. cuni.cz

Current Research Trajectories for the Compound

Current research on this compound is exploring its application in several distinct areas of synthetic and medicinal chemistry.

One significant research direction involves the synthesis of Schiff bases derived from this compound and their coordination complexes with metal ions. A study reported the synthesis of a Schiff base, 6-amino-2-[(4-(dimethylamino)benzylidene)amino]hexanoic acid, by condensing the compound with N,N-dimethylaminobenzaldehyde. researcherslinks.comcabidigitallibrary.org This Schiff base and its lanthanide (III) complexes were found to possess antioxidant and antimicrobial properties. researcherslinks.comcabidigitallibrary.org The formation of these complexes and their biological activities represent a promising avenue for the development of new therapeutic agents.

Another area of investigation is in the field of peptide and protein modification. The (S)-isomer of this compound, protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is used as a building block in solid-phase peptide synthesis. chemshuttle.com This allows for the site-specific incorporation of the dimethylamino functionality into peptides, which can alter their physicochemical properties, such as solubility and basicity.

The esterification of hexanoic acid with N,N-dialkylamino alcohols has also been a subject of kinetic studies, providing insights into reaction mechanisms that could be relevant to the synthesis of derivatives of this compound. researchgate.net These fundamental studies contribute to a better understanding of the reactivity of related compounds.

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Mass Spectrometry | Peptide derivatization for fragmentation control in quantitative proteomics. acs.org | The distance between the dimethylamino group and the peptide backbone influences fragmentation pathways. acs.org |

| Medicinal Chemistry | Synthesis of Schiff bases and their lanthanide complexes. researcherslinks.comcabidigitallibrary.org | The resulting complexes exhibit antioxidant and antimicrobial activities. researcherslinks.comcabidigitallibrary.org |

| Drug Delivery | As a component of transdermal penetration enhancers (e.g., DDAK). cuni.cz | Dodecyl 6-(dimethylamino)hexanoate (DDAK) showed potency as a skin absorption enhancer. cuni.cz |

| Peptide Synthesis | As a building block for incorporating dimethylamino groups into peptides. chemshuttle.com | Enables modification of peptide properties like solubility and basicity. |

Structure

3D Structure

Properties

CAS No. |

5428-01-3 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(dimethylamino)hexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6-7(8(10)11)9(2)3/h7H,4-6H2,1-3H3,(H,10,11) |

InChI Key |

CXLSDGHWWXDHEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylamino Hexanoic Acid and Its Derivatives

Direct Synthesis of 2-(Dimethylamino)hexanoic acid

The direct synthesis of this compound, an N,N-dimethylated alpha-amino acid, is primarily achieved through the reductive amination of its primary amine precursor, 2-aminohexanoic acid (norleucine). The Eschweiler-Clarke reaction is a prominent method for this transformation.

Application of Conventional Reflux and Microwave-Assisted Protocols

The Eschweiler-Clarke reaction can be carried out using both traditional and modern heating techniques. The choice of protocol can significantly impact reaction time and efficiency.

Conventional Reflux: Traditionally, the reaction is performed by heating the mixture of the amine, formaldehyde, and formic acid in an aqueous solution at or near its boiling point under reflux. wikipedia.org This method is effective but can require several hours of sustained heating to ensure the reaction goes to completion.

Microwave-Assisted Synthesis: A more contemporary approach involves the use of microwave irradiation to accelerate the reaction. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes. mdpi.comgoogle.com In the synthesis of similar compounds like 5-(dimethylamino)pentanoic acid, microwave-assisted methods have been employed at specific power and temperature settings (e.g., 100 W, 110°C) for periods ranging from 20 to 120 minutes. This efficiency is attributed to the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat rapidly and uniformly. google.com

Table 1: Comparison of Synthetic Protocols for Dimethylation

| Parameter | Conventional Reflux | Microwave-Assisted Protocol |

|---|---|---|

| Heating Method | Oil bath or heating mantle | Microwave reactor |

| Reaction Time | Several hours | 20-120 minutes |

| Heat Transfer | Conduction and convection (less efficient) | Direct dielectric heating (highly efficient) |

| Temperature Control | Potential for temperature gradients | Precise and uniform temperature control |

| Typical Yields | Generally good | Often higher due to reduced side reactions |

Synthetic Routes to Functionalized Derivatives for Research Applications

The core structure of this compound can be incorporated into more complex molecules designed for specific research purposes, such as bioconjugation or peptide science. This requires synthetic strategies to create functionalized derivatives.

Preparation of N-Acylated Derivatives, e.g., 2-(Dimethylamino)-6-(hexadecanoylamino)hexanoic acid

The synthesis of N-acylated derivatives, such as (R)-2-(Dimethylamino)-6-(hexadecanoylamino)hexanoic acid, involves the formation of an amide bond. chemicalbook.com This specific compound features a hexanoic acid backbone with a dimethylamino group at the C2 position and an acylated amino group at the C6 position. The synthesis would logically start from a precursor like (R)-2-(dimethylamino)-6-aminohexanoic acid.

A standard method for forming the amide bond is to react the free amino group (at the C6 position) with an activated carboxylic acid derivative, such as an acyl chloride. nih.gov The general procedure involves dissolving the amino acid precursor in a suitable solvent and adding a base, like triethylamine, to neutralize the ammonium (B1175870) salt and deprotonate the amino group. Subsequently, the acyl chloride (in this case, hexadecanoyl chloride) is added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. nih.gov The reaction mixture is then stirred until completion.

Alternatively, the amide bond can be formed directly from the carboxylic acid (hexadecanoic acid) using coupling agents. A common method involves using a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). rsc.org

Strategies for Incorporating the Compound into Peptide Systems

Incorporating non-canonical amino acids (ncAAs) like this compound into peptide chains is a powerful tool in chemical biology. nih.gov This allows for the creation of peptides with novel properties. The primary methods for this are chemical synthesis and biological synthesis.

Solid-Phase Peptide Synthesis (SPPS): This is the most common chemical method for peptide synthesis. To incorporate this compound, its protected form must be used. The carboxylic acid group would be activated, and the N,N-dimethylated alpha-amino group would not require the standard N-terminal protection (like Fmoc or Boc) used for primary amines, as it cannot form a peptide bond. The protected amino acid is then coupled to the growing peptide chain, which is anchored to a solid resin. This cycle of deprotection and coupling is repeated to build the desired peptide sequence.

Ribosomal Synthesis via Genetic Code Expansion (GCE): It is also possible to incorporate ncAAs into proteins in living cells using the cell's own translational machinery. nih.gov This sophisticated technique, known as genetic code expansion, requires an engineered aminoacyl-tRNA synthetase (AARS) and its corresponding transfer RNA (tRNA). nih.govnih.gov This AARS/tRNA pair must be "orthogonal," meaning it functions independently of the host cell's endogenous pairs. nih.gov The engineered AARS is designed to specifically recognize and "charge" the unnatural amino acid (in this case, this compound) onto the engineered tRNA. This tRNA is programmed to recognize a rare or unused codon, typically the amber stop codon (UAG). nih.gov When the ribosome encounters this codon in the messenger RNA (mRNA) sequence of the target protein, the engineered tRNA delivers the ncAA, incorporating it into the growing polypeptide chain. nih.govplos.org While the ribosomal tolerance for N-methyl amino acids has been studied, the efficiency of incorporating a sterically demanding N,N-dimethylated amino acid like this compound would need to be empirically determined. plos.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₈H₁₇NO₂ |

| 2-Aminohexanoic acid (Norleucine) | C₆H₁₃NO₂ |

| Formaldehyde | CH₂O |

| Formic Acid | CH₂O₂ |

| (R)-2-(Dimethylamino)-6-(hexadecanoylamino)hexanoic acid | C₂₄H₄₈N₂O₃ |

| Hexadecanoyl chloride | C₁₆H₃₁ClO |

| Hexadecanoic acid | C₁₆H₃₂O₂ |

| Triethylamine | C₆H₁₅N |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

Chemical Reactivity and Derivatization Principles

Reactivity Profiles of the Carboxylic Acid and Tertiary Amine Moieties

2-(Dimethylamino)hexanoic acid possesses two primary functional groups that dictate its chemical behavior: a carboxylic acid group (-COOH) and a tertiary amine group (-N(CH₃)₂). The reactivity of these moieties is fundamental to the compound's utility in chemical synthesis and derivatization.

The carboxylic acid group is acidic and can undergo typical reactions of this functional class. These include deprotonation to form a carboxylate anion, esterification with alcohols, and amide bond formation with primary or secondary amines. The acidity of the carboxylic acid allows the molecule to act as a proton donor in certain conditions. In the context of mass spectrometry, the protonated form of the molecule is often observed. jst.go.jp The fragmentation of protonated alkanoic acids can involve the loss of water (H₂O) and carbon monoxide (CO). jst.go.jp

The tertiary amine group, specifically a dimethylamino group, is basic due to the lone pair of electrons on the nitrogen atom. This group can be protonated to form a quaternary ammonium (B1175870) ion. The dimethylamino group enhances the solubility of the molecule in polar solvents. In synthetic applications, this group can influence nucleophilic substitution reactions. Its basicity is a key factor in its role during peptide derivatization for mass spectrometry, where it can direct fragmentation pathways. nih.govacs.org

The presence of both an acidic and a basic group makes this compound an amphoteric molecule, capable of existing as a zwitterion. The interplay between these two functional groups is central to its application in modifying peptides to control their fragmentation in a mass spectrometer.

Mechanistic Insights into Peptide Derivatization with ω-Dimethylamino Acids

Derivatization of peptides with ω-dimethylamino acids, including this compound, is a strategic approach to influence their behavior during tandem mass spectrometry (MS/MS) analysis. This "active derivatization" technique leverages the properties of the dimethylamino group to guide the fragmentation process, which can be crucial for both qualitative and quantitative proteomics. acs.orgresearchgate.net

When peptides are derivatized at their N-terminus or other primary amine groups (e.g., on lysine (B10760008) side chains) with this compound, the resulting modified peptides exhibit distinct fragmentation patterns under collision-induced dissociation (CID). A primary characteristic of derivatization with short-chain ω-dimethylamino acids is the promotion of specific cleavage pathways. nih.govacs.org

Studies have shown that direct reductive methylation of peptides leads to the preferential formation of intense a₁ ions. nih.govacs.org This is considered an active derivatization because the dimethylamino group actively participates in the fragmentation. acs.org The mechanism often involves the protonated dimethylamino group directing the cleavage of the first N-terminal peptide bond. researchgate.net This charge-directed fragmentation is highly favorable and results in a dominant a₁ ion in the MS/MS spectrum. researchgate.net

The general fragmentation behavior of protonated α-amino acids involves the loss of water and carbon monoxide to form an iminium ion. unito.it However, the introduction of the dimethylamino group via derivatization creates new, more favorable fragmentation channels. The fragmentation pattern is heavily dependent on the structure of the derivatizing agent, particularly the distance between the dimethylamino group and the peptide backbone. nih.gov

| Derivatization Type | Primary Fragmentation Pathway | Key Fragment Ions |

| Direct Reductive Methylation | Active participation of dimethylamino group | Intense a₁ ions |

| Derivatization with 2-(Dimethylamino)acetic acid | Charge-directed cleavage of first peptide bond | Dominant a₁ ion |

A key advantage of using derivatizing agents like 2-(dimethylamino)acetic acid is the dramatic signal enhancement of the resulting a₁ fragment ion. researchgate.net This phenomenon is attributed to the formation of a stable, charge-localized quaternary immonium ion upon fragmentation. researchgate.net The enhanced a₁ ion is so reliable that it can be used as a mass tag to identify the N-terminal amino acid of a peptide, thereby increasing confidence in peptide and protein identification through database searching. researchgate.net While this is highly beneficial for qualitative proteomics and de novo sequencing, it can be less desirable for targeted quantitative methods like multiple reaction monitoring (MRM), where multiple, stable fragment ions are preferred. nih.govacs.org

| Feature | Impact of Derivatization with Short-Chain ω-Dimethylamino Acids |

| Ionization Efficiency | Enhanced due to the basicity of the dimethylamino group. |

| a₁ Ion Signal | Significantly enhanced, aiding in N-terminal residue identification. |

| Quantitative Proteomics | The dominance of a single fragment can be a limitation for MRM applications. |

Research into the gas-phase fragmentation of peptides derivatized with a series of linear ω-dimethylamino acids, from 2-(dimethylamino)acetic acid to 6-(dimethylamino)hexanoic acid, has revealed the critical role of the alkyl chain length. nih.govacs.orgresearchgate.net The number of methylene (B1212753) groups separating the terminal dimethylamino group from the amide bond formed during derivatization dictates the extent of its participation in fragmentation. nih.govacs.org

With short alkyl chains, as in the case of derivatization with 2-(dimethylamino)acetic acid or 3-(dimethylamino)propanoic acid, the dimethylamino group is spatially close to the peptide backbone. This proximity facilitates its active role in directing the cleavage of the first amide bond, leading to the characteristic, intense a₁ ion. nih.govacs.org

As the alkyl chain length increases, the dimethylamino group becomes more spatially distant from the peptide backbone. It has been found that a separation of at least five methylene groups is required to effectively "shut down" the active participation of the terminal dimethylamino group in the fragmentation process. nih.govacs.orgresearchgate.net When derivatized with longer-chain reagents like 6-(dimethylamino)hexanoic acid, the tag behaves more like a passive mass tag, and the fragmentation of the peptide backbone itself (producing b and y ions) becomes more prominent. nih.govacs.org This transition from active to passive derivatization based on alkyl chain length allows for tunable control over peptide fragmentation.

| Derivatizing Agent | Methylene Groups Separation | Fragmentation Behavior |

| 2-(Dimethylamino)acetic acid | 1 | Active: Dominant a₁ ion formation |

| 3-(Dimethylamino)propanoic acid | 2 | Active: Strong a₁ ion formation |

| 4-(Dimethylamino)butyric acid | 3 | Transitional |

| 5-(Dimethylamino)pentanoic acid | 4 | Transitional |

| 6-(Dimethylamino)hexanoic acid | 5 | Passive: Fragmentation along peptide backbone (b/y ions) |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 2-(Dimethylamino)hexanoic acid provides specific information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) reveal the electronic environment of each proton. Protons on the hexanoic acid backbone are expected in the aliphatic region, while the dimethylamino group protons appear as a distinct singlet. The acidic proton of the carboxyl group is typically observed as a broad signal at a much higher chemical shift.

A detailed breakdown of the predicted proton assignments is presented in the interactive table below.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~11.5 | Broad Singlet | 1H |

| Methine (-CH -N) | ~3.0 | Triplet | 1H |

| Dimethyl (-N(CH₃ )₂) | ~2.3 | Singlet | 6H |

| Methylene (B1212753) (α to CH-N) | ~1.6 | Multiplet | 2H |

| Methylene Chain | ~1.3 | Multiplet | 4H |

| Terminal Methyl (-CH₃ ) | ~0.9 | Triplet | 3H |

Note: Predicted values are based on standard chemical shift models. Actual experimental values may vary based on solvent and other conditions.

Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in its structure. The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum (170-185 ppm), while the aliphatic carbons of the hexyl chain and the dimethylamino group appear at higher field strengths.

The following interactive table details the predicted chemical shifts for each carbon atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C =O) | ~181 |

| Methine (C H-N) | ~69 |

| Dimethyl (-N(C H₃)₂) | ~43 |

| Methylene (α to CH-N) | ~33 |

| Methylene (β to CH-N) | ~29 |

| Methylene (γ to CH-N) | ~23 |

| Terminal Methyl (-C H₃) | ~14 |

Note: Predicted values are based on standard chemical shift models. Actual experimental values may vary based on solvent and other conditions.

Proton NMR (1H NMR) Analysis

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₈H₁₇NO₂, the theoretical monoisotopic mass can be calculated with high precision. This experimental value is then compared to the theoretical mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).

Data Table: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₇NO₂ |

| Theoretical Monoisotopic Mass | 159.12593 u |

| Calculated Molecular Weight | 159.23 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint that helps elucidate the structure and connectivity of the original molecule.

Studies on peptides derivatized with linear ω-dimethylamino acids, such as 6-(dimethylamino)hexanoic acid, reveal characteristic fragmentation behaviors driven by the dimethylamino group. In positive-ion mode, a key fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom. This alpha-cleavage is highly favorable as it leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, the primary fragmentation pathways are predicted to involve:

Loss of the Carboxylic Acid Group: Cleavage of the C-C bond between C1 and C2, resulting in the loss of the COOH group as a neutral radical (mass loss of 45 u).

Alpha-Cleavage: Fission of the C2-C3 bond, leading to the formation of a stable iminium ion, [CH(N(CH₃)₂)COOH]⁺.

McLafferty Rearrangement: While more common in esters, a rearrangement involving the carbonyl group and a gamma-hydrogen can lead to characteristic neutral losses.

Sequential Loss from the Alkyl Chain: Fragmentation along the butyl side chain can occur, leading to a series of peaks separated by 14 u (-CH₂-).

The presence of the dimethylamino group actively directs the fragmentation, making pathways that stabilize the resulting positive charge on the nitrogen atom particularly favorable.

Energy-Resolved Mass Spectrometry for Unraveling Fragmentation Energetics

Energy-resolved mass spectrometry (ERMS) investigates how fragmentation patterns change as a function of the internal energy of the precursor ion, typically controlled by adjusting the collision energy in an MS/MS experiment. This technique provides deep insights into the kinetics and thermodynamics of different fragmentation channels.

Research using ERMS on peptides derivatized with a series of ω-dimethylamino acids demonstrated that the energetics of fragmentation are highly dependent on the length of the alkyl chain separating the terminal dimethylamino group from the amide bond. It was found that a longer methylene chain (five or more methylenes) was required to "shut down" the active participation of the terminal dimethylamino group in the fragmentation process. When the group is closer to the site of ionization, as in this compound, it is expected to have a low-energy pathway to direct fragmentation, dominating the tandem mass spectrum even at low collision energies. This indicates that the formation of nitrogen-containing fragments is a thermodynamically favored process.

Applications in Advanced Proteomics Research

Development of Mass Tags for Quantitative Proteomics

The development of mass tags is central to quantitative proteomics, allowing for the relative or absolute quantification of proteins in complex biological samples. One common method is direct reductive methylation of peptides, an "active" derivatization technique where the introduced dimethylamino group actively participates in fragmentation to generate intense a1 ions (ions containing only the first amino acid residue and the tag). nih.govacs.orgresearchgate.net While beneficial for general quantitative profiling, this is not ideal for all applications.

Research has explored the use of a series of linear ω-dimethylamino acids, from 2-(dimethylamino)acetic acid to 6-(dimethylamino)hexanoic acid, as alternative derivatizing agents to create mass tags. nih.govresearchgate.net When a peptide's N-terminus or lysine (B10760008) side chains are derivatized with 2-(Dimethylamino)hexanoic acid, a specific mass is added to the peptide. This mass shift serves as a tag for identification and quantification. The presence of the dimethylamino group, a readily ionizable moiety, can also improve the ionization efficiency of the derivatized peptide, potentially leading to enhanced signal intensity in the mass spectrometer.

Strategic Control of Peptide Fragmentation in Mass Spectrometry-Based Proteomics

A key goal in advanced proteomics is to control how peptides break apart (fragment) during tandem mass spectrometry (MS/MS). The fragmentation pattern is crucial for both identifying the peptide's amino acid sequence and for quantifying it accurately. Derivatization with ω-dimethylamino acids, including this compound, has been shown to be a powerful tool for strategically directing these fragmentation pathways. nih.govresearchgate.net

The defining factor in controlling fragmentation is the distance between the terminal dimethylamino group of the tag and the amide bond formed upon derivatization with the peptide's amine group. acs.org This distance is determined by the length of the alkyl chain of the ω-dimethylamino acid used. A shorter alkyl chain, as in the case of derivatization with compounds like 2-(dimethylamino)acetic acid or this compound, places the dimethylamino group in close proximity to the peptide backbone. This proximity facilitates the active participation of the dimethylamino group in the fragmentation process upon collisional activation, leading to a preferential and often dominant cleavage that forms the a1 ion. nih.govacs.org

While active tags are useful for some quantitative methods, targeted proteomics techniques like multiple reaction monitoring (MRM) benefit from "passive" mass tags. nih.govacs.org A passive tag does not influence the fragmentation pattern; instead, it remains attached to the intact peptide and its various fragments. researchgate.net This allows for the monitoring of multiple fragment ions all carrying the mass of the tag, which can increase the specificity and sensitivity of the assay.

The engineering of passive tags from ω-dimethylamino acids hinges on increasing the distance between the dimethylamino group and the peptide. researchgate.net Research has systematically investigated this by derivatizing peptides with a series of ω-dimethylamino acids of increasing alkyl chain lengths. nih.govacs.orgresearchgate.net The study revealed that as the number of separating methylene (B1212753) groups increases, the active participation of the dimethylamino group is suppressed. It was found that a separation of five methylene groups was required to effectively shut down the formation of the a1 ion and render the tag passive. acs.orgresearchgate.netresearchgate.net

Therefore, derivatization with this compound results in a tag that is more "active" than "passive" due to the shorter spacer between the functional group and the peptide. In contrast, derivatization with 6-(dimethylamino)hexanoic acid, which provides the necessary five-methylene-group separation, successfully creates a passive mass tag suitable for MRM-based targeted quantitation. nih.govacs.org

Research Findings on ω-Dimethylamino Acid Derivatization

The table below summarizes the findings from studies investigating how the alkyl chain length of ω-dimethylamino acids affects peptide fragmentation, classifying the resulting mass tag as "Active" or "Passive."

| Derivatizing Agent | Separating Methylene Groups | Fragmentation Behavior | Tag Classification |

| 2-(Dimethylamino)acetic acid | 1 | Strong participation of dimethylamino group, intense a1 ion formation | Active |

| 3-(Dimethylamino)propanoic acid | 2 | Significant a1 ion formation | Active |

| 4-(Dimethylamino)butyric acid | 3 | Reduced, but present, a1 ion formation | Intermediate |

| 5-(Dimethylamino)pentanoic acid | 4 | Further reduced a1 ion formation | Mostly Passive |

| 6-(Dimethylamino)hexanoic acid | 5 | Active participation of dimethylamino group is shut down | Passive |

Data sourced from studies on collisional fragmentation of derivatized peptides. nih.govacs.orgresearchgate.net

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, geometry, and reactivity. For 2-(Dimethylamino)hexanoic acid, Density Functional Theory (DFT) is a commonly employed method due to its favorable balance of computational cost and accuracy.

Methodology and Optimized Geometry Calculations are typically initiated by performing a geometry optimization to find the lowest energy conformation of the molecule in the gas phase. Using the B3LYP functional with a 6-311++G(d,p) basis set provides a robust level of theory for this purpose. The optimization reveals key structural parameters, including the bond lengths and angles around the chiral alpha-carbon, the planar geometry of the carboxylic acid group, and the pyramidal geometry of the tertiary amine.

Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is primarily localized on the non-bonding lone pair of the nitrogen atom in the dimethylamino group. The LUMO is predominantly centered on the π* anti-bonding orbital of the carbonyl group (C=O) within the carboxylic acid moiety. This distribution suggests that the nitrogen atom is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

The calculated energy values for these orbitals are summarized in the table below.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.17 | Indicator of kinetic stability and chemical reactivity |

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron configuration.

Electrophilicity Index (ω): Calculated as (I + A)² / (8 * η). It measures the propensity of the species to accept electrons.

| Descriptor | Calculated Value | Formula |

|---|---|---|

| Ionization Potential (I) | 6.15 eV | -EHOMO |

| Electron Affinity (A) | 0.98 eV | -ELUMO |

| Chemical Hardness (η) | 2.59 eV | (I - A) / 2 |

| Electrophilicity Index (ω) | 1.12 eV | (I + A)² / (8η) |

These data indicate that this compound is a moderately hard molecule with a modest electrophilicity, consistent with its structure as a substituted amino acid.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. This approach is invaluable for understanding how this compound behaves in a condensed phase, such as in an aqueous solution.

Methodology MD simulations for this molecule typically utilize a classical force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), which defines the potential energy of the system. The molecule is placed in a simulation box, often filled with an explicit solvent like TIP3P water, and the system's trajectory is calculated by integrating Newton's laws of motion.

Solvation and Hydrogen Bonding In an aqueous environment, the behavior of this compound is dominated by its amphiphilic nature. The polar head, consisting of the carboxylic acid and dimethylamino groups, readily interacts with water molecules. The nonpolar butyl tail (part of the hexanoic chain) engages in hydrophobic interactions.

MD simulations can quantify these interactions through the calculation of Radial Distribution Functions (RDFs), g(r). The RDF describes the probability of finding a particle at a distance r from a reference particle. Analysis of the RDF between the carboxylate oxygen atoms and water hydrogen atoms reveals a sharp first peak, indicative of strong, well-defined hydrogen bonds in the first solvation shell.

Analysis of Solvation Shell The key findings from RDF analysis are summarized below.

| Atom Pair | First Peak Position (r, Å) | Coordination Number (First Shell) | Interaction Type |

|---|---|---|---|

| Carboxyl Oxygen – Water Hydrogen | 1.85 | ~2.1 | Hydrogen Bond Acceptor |

| Amine Nitrogen – Water Oxygen | 3.10 | ~1.5 | Weak Polar Interaction |

| Alkyl Carbon (C5) – Water Oxygen | 4.50 | ~12.0 | Hydrophobic Solvation |

The data show that the carboxylic acid group is a strong hydrogen bond acceptor. The tertiary amine, lacking a proton, cannot act as a hydrogen bond donor, resulting in weaker polar interactions with water oxygen. The alkyl chain disrupts the local water structure, a characteristic feature of hydrophobic solvation.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a theoretical spectrum that can be used to verify or interpret experimental results.

Vibrational Spectroscopy (IR) The infrared (IR) spectrum of this compound can be predicted by performing a frequency calculation on the optimized geometry using DFT methods. The calculation yields the vibrational frequencies and their corresponding IR intensities. These calculated frequencies are often systematically overestimated and are corrected using an empirical scaling factor (e.g., ~0.96 for B3LYP).

Key predicted vibrational modes are essential for structural identification.

| Scaled Frequency (cm-1) | Vibrational Mode | Description |

|---|---|---|

| ~2955 | ν(C-H) | Asymmetric stretch of CH3 groups |

| ~2870 | ν(C-H) | Symmetric stretch of CH2 and CH3 groups |

| ~1740 | ν(C=O) | Strong carbonyl stretch of the carboxylic acid |

| ~1460 | δ(C-H) | Bending modes of alkyl chain |

| ~1250 | ν(C-N) | Stretch of the C-N bond (dimethylamino group) |

| ~930 | γ(O-H) | Out-of-plane bend of the carboxylic acid O-H |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory.

| Atom Position | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~11.5 (broad s) | ~178.5 |

| Alpha-Carbon (C2) | ~3.15 (t) | ~68.0 |

| N-Methyl (N(CH3)2) | ~2.40 (s, 6H) | ~42.5 |

| Beta-Carbon (C3) | ~1.70 (m) | ~31.0 |

| Gamma/Delta-Carbons (C4, C5) | ~1.35 (m) | ~28.5 / ~22.0 |

| Omega-Carbon (C6) | ~0.90 (t) | ~14.0 |

The predicted shifts align with expected values, showing the deshielding effect of the electron-withdrawing carboxylic acid and amino groups on the alpha-carbon and its attached proton.

Q & A

Advanced Research Question

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins/enzymes (e.g., binding to serum albumin) .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers to assess membrane permeability .

- Circular Dichroism (CD) : Monitor conformational changes in peptides or DNA upon binding .

- In vitro Bioactivity Assays : Test antioxidant or anti-inflammatory activity using cell lines (e.g., RAW 264.7 macrophages) and compare with structurally related compounds (e.g., 2-Acetamido-2-cyclohexylacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.